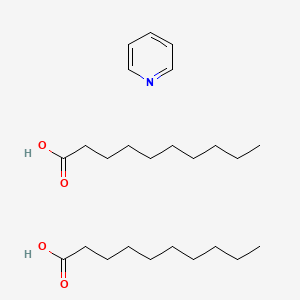
Decanoic acid--pyridine (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid–pyridine (2/1) typically involves the reaction of decanoic acid with pyridine under controlled conditions. One common method is to dissolve decanoic acid in an organic solvent such as dichloromethane, followed by the addition of pyridine. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction. The product is isolated by evaporating the solvent and purifying the residue through recrystallization.
Industrial Production Methods
Industrial production of decanoic acid–pyridine (2/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid–pyridine (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and pyridine derivatives.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Decanoic acid–pyridine (2/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of decanoic acid–pyridine (2/1) involves its interaction with molecular targets and pathways in biological systems. Decanoic acid is known to inhibit certain enzymes and receptors, while pyridine can act as a ligand for various proteins. The combined effects of these two components can lead to unique biological activities, such as modulation of neurotransmitter systems and inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the decanoic acid component.
Decanoic Acid: A saturated fatty acid without the pyridine component.
Pyridine Derivatives: Compounds with various substituents on the pyridine ring, such as methylpyridine and chloropyridine.
Uniqueness
Decanoic acid–pyridine (2/1) is unique due to the combination of a fatty acid and a heterocyclic compound, which imparts distinct chemical and biological properties. The presence of both hydrophobic and hydrophilic components in the molecule allows it to interact with a wide range of targets and exhibit diverse activities.
Propriétés
Numéro CAS |
63012-40-8 |
|---|---|
Formule moléculaire |
C25H45NO4 |
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
decanoic acid;pyridine |
InChI |
InChI=1S/2C10H20O2.C5H5N/c2*1-2-3-4-5-6-7-8-9-10(11)12;1-2-4-6-5-3-1/h2*2-9H2,1H3,(H,11,12);1-5H |
Clé InChI |
IKIWIMOMWQOABK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine](/img/structure/B14505053.png)
![Bis[3-(trifluoromethyl)phenyl]iodanium chloride](/img/structure/B14505067.png)
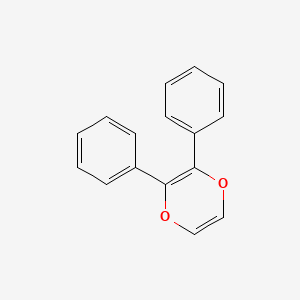
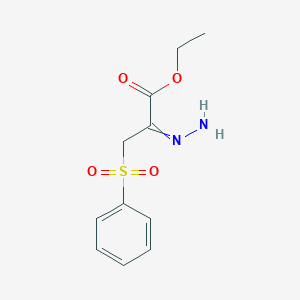
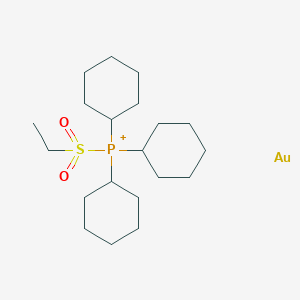
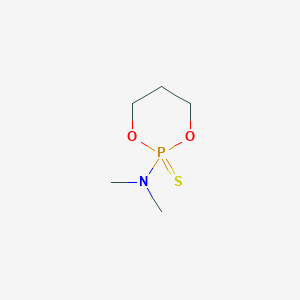
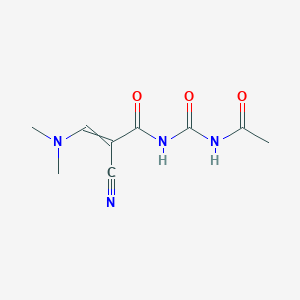
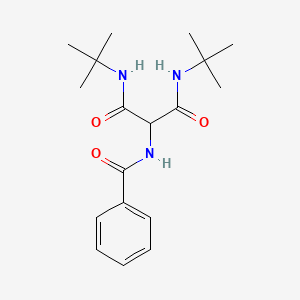
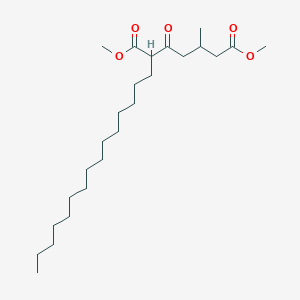
![7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B14505093.png)
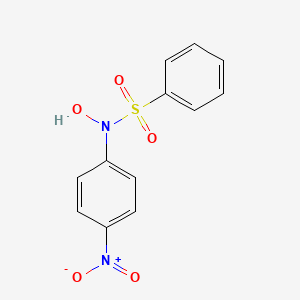
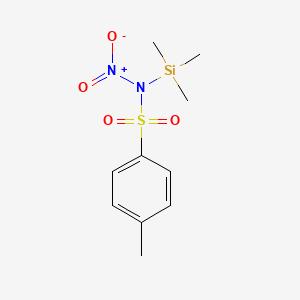
![1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene](/img/structure/B14505116.png)
![5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14505119.png)
